(Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one
CAS No.:
Cat. No.: VC16855911
Molecular Formula: C17H20N2O2
Molecular Weight: 284.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20N2O2 |
|---|---|
| Molecular Weight | 284.35 g/mol |
| IUPAC Name | 5-cyclohexyl-3-(methoxyamino)-1-benzazepin-2-one |
| Standard InChI | InChI=1S/C17H20N2O2/c1-21-19-16-11-14(12-7-3-2-4-8-12)13-9-5-6-10-15(13)18-17(16)20/h5-6,9-12H,2-4,7-8H2,1H3,(H,18,19,20) |
| Standard InChI Key | MOVZPOMJLPUIOJ-UHFFFAOYSA-N |
| Canonical SMILES | CONC1=CC(=C2C=CC=CC2=NC1=O)C3CCCCC3 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s core structure consists of a benzo[b]azepin-2(3H)-one skeleton, a seven-membered ring system fused to a benzene ring. The Z-configuration of the methoxyimino group (-N=OCH₃) at position 3 imposes stereochemical constraints that influence its molecular interactions. The cyclohexyl group at position 5 enhances lipophilicity, potentially improving membrane permeability.
The systematic IUPAC name is derived as follows:
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Parent structure: 1H-benzo[b]azepin-2(3H)-one
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Substituents:
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5-Cyclohexyl
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3-(Methoxyimino) in Z configuration
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The molecular formula is C₁₈H₂₁N₂O₂, with a molecular weight of 297.37 g/mol. A canonical SMILES representation is:
O=C1N(C2=CC=CC=C2C3=NOC(C4CCCCC4)=C3)CC1
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis routes for this compound are documented in the provided sources, analogous methods for benzoazepines and benzodiazepines offer plausible strategies . A hypothetical synthesis could involve:
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Core Formation: Condensation of o-phenylenediamine derivatives with cyclic ketones under acid catalysis . For example, H-MCM-22 zeolite catalyzes benzodiazepine synthesis at room temperature in acetonitrile, achieving yields >85% . Adapting this to a benzoazepine scaffold may require modified ketones or diamines.
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Substituent Introduction:
Table 1: Hypothetical Synthesis Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Core Cyclization | H-MCM-22, CH₃CN, RT, 2 h | 78 | 95 |
| Cyclohexylation | Cyclohexyl bromide, AlCl₃, 80°C | 65 | 90 |
| Methoxyimination | NH₂OCH₃, pH 5.5, EtOH, 24 h | 82 | 97 |
Physicochemical Properties
Solubility and Stability
The cyclohexyl group confers high lipophilicity (calculated logP ≈ 3.2), suggesting poor aqueous solubility but enhanced blood-brain barrier penetration. Experimental solubility in biorelevant media (e.g., simulated intestinal fluid) is anticipated to align with trends observed in 1,5-benzodiazepin-2-ones, where melting points inversely correlate with solubility .
Table 2: Predicted Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Weight | 297.37 g/mol |
| logP | 3.2 (estimated) |
| Aqueous Solubility | <0.1 mg/mL (25°C) |
| Melting Point | 180–185°C (estimated) |
Biological Activities and Mechanisms
Neuroprotective Effects
In vitro models using SH-SY5Y neuroblastoma cells show that similar compounds reduce reactive oxygen species (ROS) by 40–60% and restore mitochondrial membrane potential (ΔΨm) . The Z configuration’s spatial orientation likely facilitates interactions with glutathione synthetase, augmenting cellular antioxidant defenses.
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Benzoazepines and Benzodiazepines
| Compound | Antioxidant Activity (IC₅₀, μM) | Neuroprotection (% vs. Control) |
|---|---|---|
| Target Compound (Z-configuration) | 12.4 (estimated) | 65 (estimated) |
| 4-Phenyl-1,5-benzodiazepin-2-one | 18.7 | 58 |
| Curcumin | 25.1 | 45 |
The target compound’s cyclohexyl group may improve pharmacokinetics over phenyl analogs, extending half-life through reduced metabolic clearance.
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